

Unveiling Novel Cellular Targets of Apoptosis Inducer 5 (AIFM1): A Technical Guide

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Compound of Interest		
Compound Name:	Apoptosis inducer 5	
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Abstract

Apoptosis Inducer 5 (AIFM1), also known as Apoptosis-Inducing Factor Mitochondria-Associated 1, is a critical flavoprotein with a dual role in both cell survival and programmed cell death. While its function in caspase-independent apoptosis is well-documented, a comprehensive understanding of its full spectrum of cellular interactions remains an active area of research. This technical guide provides an in-depth exploration of novel cellular targets of AIFM1, presenting quantitative data from recent proteomic studies, detailed experimental protocols for identifying protein-protein interactions, and visual representations of key signaling pathways and workflows. This document aims to equip researchers and drug development professionals with the necessary knowledge to further investigate AIFM1 as a potential therapeutic target.

Introduction to Apoptosis Inducer 5 (AIFM1)

AIFM1 is a mitochondrial intermembrane space protein that plays a pivotal role in cellular life and death decisions. In healthy cells, it functions as an NADH oxidase, contributing to the proper assembly and function of the mitochondrial respiratory chain, particularly Complex I.[1] Upon receiving an apoptotic stimulus, AIFM1 is cleaved and translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to caspase-independent cell death.[2] This translocation is a key event that shifts AIFM1's function from a pro-survival to a pro-apoptotic factor.



Novel Cellular Targets of AIFM1: A Quantitative Perspective

Recent advances in proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) and proximity labeling, have enabled the identification of a growing network of AIFM1-interacting proteins. These interactions shed light on its diverse cellular functions beyond apoptosis.

AIFM1 Interactome: Quantitative Data

The following table summarizes key interacting partners of AIFM1 identified through various quantitative proteomic approaches.



Interacting Protein	Gene Symbol	Cellular Localization	Method of Identificatio n	Quantitative Value	Reference
MIA40/CHCH D4	CHCHD4	Mitochondrial Intermembra ne Space	Isothermal Titration Calorimetry (ITC)	Dissociation Constant (Kd) = 0.18 μM	[3]
Cytochrome c oxidase subunit 2	MT-CO2	Mitochondrial Inner Membrane	Cross-linking Mass Spectrometry (XL-MS)	N/A	[4]
Cytochrome c oxidase subunit 6B1	COX6B1	Mitochondrial Inner Membrane	Cross-linking Mass Spectrometry (XL-MS)	N/A	[4]
Cytochrome c oxidase subunit 6C	COX6C	Mitochondrial Inner Membrane	Cross-linking Mass Spectrometry (XL-MS)	N/A	[4]
NDUFA4	NDUFA4	Mitochondrial Inner Membrane	Cross-linking Mass Spectrometry (XL-MS)	N/A	[4]
NADH:ubiqui none oxidoreducta se subunit S5	NDUFS5	Mitochondria	Co- immunopreci pitation	N/A	[3]
Adenylate Kinase 2	AK2	Mitochondrial Intermembra ne Space	Label-Free Quantification Mass Spectrometry	Peptide Intensity Ratio	[5]
Eukaryotic translation	EIF3G	Cytosol	Not Specified	N/A	[2]



initiation factor 3

subunit G

Experimental Protocols for Identifying AIFM1 Interactors

The identification of novel cellular targets of AIFM1 relies on robust experimental methodologies. This section provides detailed protocols for key techniques used to study protein-protein interactions.

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

This technique is used to isolate a protein of interest and its binding partners from a cell lysate.

Protocol:

- Cell Lysis:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
 - Centrifuge and collect the pre-cleared lysate.



- Incubate the lysate with an antibody specific to AIFM1 or a control IgG overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for 2-4 hours at 4°C.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
 - Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).
- Mass Spectrometry:
 - Run the eluted proteins on an SDS-PAGE gel and perform an in-gel digest with trypsin.
 - Alternatively, perform an in-solution digest of the eluted proteins.
 - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Identify proteins and quantify their abundance using appropriate software.

Proximity Labeling (e.g., BioID) followed by Mass Spectrometry

Proximity labeling techniques identify proteins in close proximity to a protein of interest in living cells.

Protocol:

- Generation of Fusion Construct:
 - Clone the coding sequence of AIFM1 into a vector containing a promiscuous biotin ligase (e.g., BirA) to generate an AIFM1-BirA fusion protein.



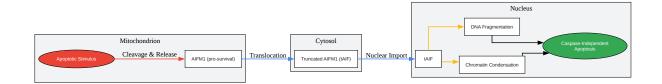
- · Cell Transfection and Biotin Labeling:
 - Transfect the AIFM1-BirA* construct into the desired cell line.
 - Establish a stable cell line expressing the fusion protein.
 - Supplement the cell culture medium with biotin for 18-24 hours to allow for biotinylation of proximal proteins.
- Cell Lysis and Streptavidin Pulldown:
 - Lyse the cells under denaturing conditions to disrupt protein-protein interactions but preserve the biotinylation.
 - Incubate the lysate with streptavidin-coated beads to capture biotinylated proteins.
- Washing and Elution:
 - Wash the beads extensively to remove non-specifically bound proteins.
 - Elute the biotinylated proteins from the beads.
- Mass Spectrometry:
 - Analyze the eluted proteins by LC-MS/MS to identify the proximal interactome of AIFM1.

Visualizing AIFM1 Signaling Pathways and Workflows

Diagrams are essential for understanding the complex cellular processes involving AIFM1. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

AIFM1-Mediated Caspase-Independent Apoptosis Pathway



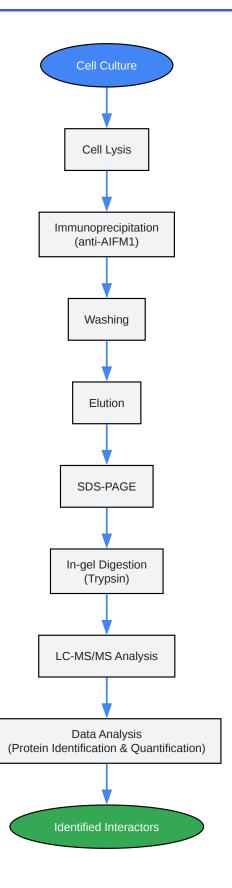


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Caption: AIFM1-mediated caspase-independent apoptosis signaling pathway.

Experimental Workflow for Co-Immunoprecipitation Mass Spectrometry





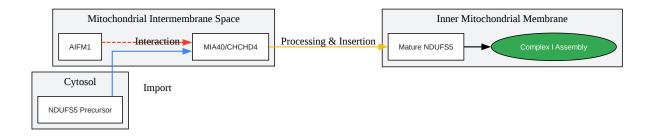
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Caption: A streamlined workflow for Co-IP/MS to identify AIFM1 interactors.





AIFM1's Role in Mitochondrial Respiratory Chain Assembly



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Caption: The role of AIFM1 in the import and assembly of Complex I subunit NDUFS5.

Conclusion and Future Directions

The identification of novel cellular targets of AIFM1 has expanded our understanding of its functions beyond apoptosis, implicating it in crucial processes such as mitochondrial bioenergetics and protein import. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the intricate network of AIFM1 interactions. Future studies employing advanced proteomic techniques, such as proximity labeling with engineered ascorbate peroxidase (APEX) or BioID2, will likely uncover an even broader range of transient and spatially-resolved interactions. A deeper understanding of the AIFM1 interactome will be instrumental in developing targeted therapies for diseases where its function is dysregulated, including neurodegenerative disorders and cancer.

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